[2-(Cyclohex-1-en-1-yl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclohex-1-en-1-yl)ethyl]benzene, also known as styrene oxide, is a colorless liquid that is widely used in the chemical industry for the production of plastics, resins, and synthetic rubber. It is a versatile compound that can be easily modified to produce a wide range of products. Despite its widespread use, there is limited research on the biological and physiological effects of styrene oxide.
Mechanism of Action
Styrene oxide is metabolized in the liver to form [2-(Cyclohex-1-en-1-yl)ethyl]benzene glycol, which is further metabolized to form mandelic acid. Mandelic acid is excreted in the urine, making it a useful biomarker for exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide is not fully understood, but it is believed to induce DNA damage by forming adducts with DNA bases. It also induces oxidative stress by generating reactive oxygen species and depleting cellular antioxidants.
Biochemical and Physiological Effects
Styrene oxide has been shown to have toxic effects on a variety of organs and systems. In animal studies, exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide has been shown to cause liver damage, kidney damage, and reproductive toxicity. It has also been shown to induce oxidative stress and inflammation in cells. In humans, exposure to [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide has been associated with an increased risk of cancer, particularly leukemia and lymphoma.
Advantages and Limitations for Lab Experiments
Styrene oxide is a useful compound for studying the effects of epoxides on biological systems. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives. However, its toxicity limits its use in certain experiments, particularly those involving live animals. Styrene oxide is also highly reactive and can form adducts with proteins and DNA, which can complicate data interpretation.
Future Directions
There is still much to be learned about the biological and physiological effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Future research should focus on understanding the mechanisms of DNA damage and oxidative stress induced by [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Studies should also investigate the potential for [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide to cause epigenetic changes and alter gene expression. Finally, there is a need for more research on the long-term effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide exposure on human health.
Synthesis Methods
Styrene oxide is synthesized by the epoxidation of [2-(Cyclohex-1-en-1-yl)ethyl]benzene using a variety of oxidizing agents such as peracids, hydrogen peroxide, and m-chloroperbenzoic acid. The most commonly used method is the reaction of [2-(Cyclohex-1-en-1-yl)ethyl]benzene with peracetic acid in the presence of a catalyst such as sodium acetate or sulfuric acid. The reaction takes place at room temperature and produces high yields of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide.
Scientific Research Applications
Styrene oxide has been extensively studied for its potential use as a monomer in the production of polymers and resins. It is also used as a solvent in the paint and coatings industry. In recent years, there has been growing interest in the biological and physiological effects of [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide. Studies have shown that [2-(Cyclohex-1-en-1-yl)ethyl]benzene oxide can induce DNA damage, oxidative stress, and inflammation in cells. It has also been shown to have toxic effects on the liver, kidney, and reproductive system.
properties
CAS RN |
15232-90-3 |
---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)ethylbenzene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-9H,2,5-6,10-12H2 |
InChI Key |
APWDPJUVRJERLI-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=CC1)CCC2=CC=CC=C2 |
Other CAS RN |
15232-90-3 |
synonyms |
2-(1-cyclohexenyl)ethylbenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.